molecular formula C15H17N3O4S B2569805 Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946313-77-5

Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2569805
CAS No.: 946313-77-5
M. Wt: 335.38
InChI Key: UDQNXJHKHATGMK-UHFFFAOYSA-N
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Description

Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole ring substituted at position 2 with a methyl carbamate group and at position 4 with an ethyl side chain bearing an amide-linked 2-methoxy-5-methylphenyl moiety (Figure 1). The thiazole core is a heterocyclic scaffold common in medicinal chemistry due to its bioisosteric properties and metabolic stability. The carbamate group introduces hydrolytic stability compared to esters or amides, while the 2-methoxy-5-methylphenyl substituent may influence lipophilicity and receptor binding.

Properties

IUPAC Name

methyl N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9-4-5-12(21-2)11(6-9)17-13(19)7-10-8-23-14(16-10)18-15(20)22-3/h4-6,8H,7H2,1-3H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQNXJHKHATGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Amino Group: The amino group is introduced by reacting the thiazole intermediate with 2-methoxy-5-methylphenylamine.

    Formation of the Carbamate Group: The final step involves the reaction of the amino-thiazole intermediate with methyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Thiazole-Carbamates and Related Derivatives

Table 1: Structural and Physical Properties Comparison
Compound Name / ID Core Structure Substituents/R-Groups Melting Point (°C) Yield (%) Key Spectral Data (ESI-MS/NMR) Source
Target Compound Thiazole-carbamate 2-methoxy-5-methylphenylamide, methyl carbamate N/A N/A N/A N/A
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f) Thiazole-pyrimidine 4-nitrophenyl, hydroxy, dimethylpyrimidine 206–208 N/A HRMS: [M + H]+ = 469.53 (calc.)
Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds o, w, z) Thiazole-carbamate Hydroperoxypropan-2-yl, diphenylhexane N/A 38–67% HR-MS: [M + H]+ = 436.1616 (exp.)
N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 3a–s) Thiazole-carboxamide 4-pyridinyl, variable amines N/A N/A ESI-MS: m/z = 667.9 [M−2HCl+H]+
HH3 (methyl 2-hydroxy-5-[(5-(4-methylbenzylidene)-4-oxo-thiazol-2-yl)amino]benzoate) Thiazolinone-benzoate 4-methylbenzylidene, hydroxybenzoate N/A N/A NMR: δ 7.8–8.2 (aromatic H)

Functional Group and Bioactivity Comparisons

  • Carbamates vs. Ureas generally exhibit higher polarity, affecting solubility and membrane permeability .
  • Thiazole vs. Thiazolinone Cores: Thiazolinone derivatives () feature a ketone at position 4, altering electronic properties and reactivity compared to the fully aromatic thiazole in the target compound. Thiazolinones often show enhanced electrophilicity, influencing their interactions with biological targets .
  • Aryl Substitutions : The 2-methoxy-5-methylphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ) or halogenated aryl moieties (e.g., 4-fluorophenyl in ). Such substitutions modulate lipophilicity (logP) and metabolic stability, critical for pharmacokinetics .

Biological Activity

Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has gained attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural characteristics of this compound, particularly the thiazole ring and the methoxy-substituted phenyl group, contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S, with a molecular weight of 349.40 g/mol. The compound features a thiazole ring, a carbamate group, and a methoxy-substituted phenyl group which influence its reactivity and biological interactions.

The biological activity of thiazole derivatives often stems from their ability to interact with various enzymes and receptors within biological systems. The specific mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : Thiazole derivatives can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.
  • Biochemical Pathways : It likely affects various biochemical pathways, although precise pathways for this specific compound require further investigation.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit moderate to good antimicrobial properties. In vitro studies have shown that compounds similar to this compound can effectively inhibit bacterial growth. For instance, a study demonstrated that several synthesized thiazole derivatives exhibited significant antimicrobial activity against various pathogens .

Anti-inflammatory Activity

Thiazole compounds have been explored for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.

Anticancer Properties

The anticancer potential of thiazole derivatives has been documented in various studies. This compound may induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

  • Antimicrobial Screening : A study on synthesized thiazole derivatives showed that most compounds exhibited moderate to excellent antimicrobial activities against tested bacterial strains . This highlights the potential of this compound in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research on related thiazole compounds demonstrated significant inhibition of inflammatory markers in vitro, suggesting similar potential for this compound .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamateMethoxy groupModerate antimicrobial activity
Methyl (4-(2-chlorophenyl amino)-2-oxoethyl-thiazol-2-yloxycarbamateChlorine substitutionEnhanced anticancer activity
Ethyl (4-(3-(dimethoxymethyl)-4-nitrophenyl)-thiazol - 5-carboxylic acidNitro groupStrong anti-inflammatory effects

Q & A

Q. What are the recommended synthetic routes for Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?

The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the thiazole ring core via cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions in polar solvents (e.g., ethanol or acetic acid) .
  • Step 2 : Introduction of the carbamate group via reaction with methyl chloroformate or dimethyl carbonate in the presence of a base (e.g., triethylamine) .
  • Step 3 : Coupling the 2-methoxy-5-methylphenylamine moiety using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
    Key Parameters : Optimize reaction temperature (60–80°C), solvent polarity, and catalyst loading to achieve yields >70% .

Q. How can the molecular structure of this compound be validated?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H and 13C NMR in CDCl3 or DMSO-d6 to confirm proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm, carbamate methyl at δ 3.7 ppm) and carbon backbone .
  • IR : Detect key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for carbamate and amide groups) .
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HepG2 or MCF-7) to assess IC50 values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can contradictory reports on biological activity be resolved?

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays : Replicate studies under identical conditions (e.g., pH, serum concentration) .
  • Structural Comparison : Compare activity with analogs (e.g., ethyl carbamate vs. methyl carbamate derivatives) to isolate functional group contributions .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial IC50 ranges in vs. 17).

Q. What strategies optimize synthetic yield and selectivity?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for carbamate formation to enhance nucleophilicity .
  • Catalysis : Use Pd/C or CuI for coupling reactions to reduce side products .
  • Temperature Control : Lower temperatures (0–5°C) during amide bond formation to prevent racemization .

Q. How can molecular docking predict this compound’s mechanism of action?

  • Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., EGFR kinase or bacterial dihydrofolate reductase) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations, with binding affinity (ΔG) and hydrogen bond analysis .
  • Validation : Compare docking results with experimental IC50 values to refine predictive models .

Q. What analytical methods resolve stability issues in aqueous solutions?

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions .
  • LC-MS/MS : Monitor degradation products (e.g., hydrolysis of carbamate to amine) .
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to enhance shelf life .

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